2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from readily available indole derivatives and pyridazine precursors. The general synthetic route includes:
- Formation of Indole Derivative : The initial step often involves the reaction of N-methyl indole with an appropriate acylating agent.
- Pyridazine Incorporation : The introduction of a pyridazine moiety can be achieved through condensation reactions involving 3-methyl-6-oxopyridazine derivatives.
- Final Acetylation : The final product is obtained by acetylating the intermediate compound to yield the desired acetamide.
Antiproliferative Effects
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one study reported that a related compound showed IC50 values of 0.34 μM against MCF-7 cells, indicating potent cytotoxic effects .
Mechanistic Studies
Mechanistic investigations into the biological activity of these compounds reveal several key actions:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner. For example, treatment with specific concentrations resulted in significant increases in apoptotic cell populations .
- Cell Cycle Arrest : Flow cytometric analyses indicated that the compound effectively arrests the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect was observed with concentrations as low as 0.35 μM .
- Tubulin Polymerization Inhibition : The mechanism of action appears to involve inhibition of tubulin polymerization, similar to established agents like colchicine. This inhibition disrupts normal mitotic processes, leading to cell death .
Data Summary
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 0.52 | Induces apoptosis |
Antiproliferative | MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |
Antiproliferative | HT-29 | 0.86 | Inhibits tubulin polymerization |
Case Studies
Several studies have focused on related compounds with similar structures and biological activities:
- Compound 7d Evaluation : A derivative structurally similar to our target compound was evaluated for its biological activity and showed promising results against multiple cancer cell lines with effective apoptosis induction and cell cycle arrest .
- Comparative Analysis : Other studies have compared various indole and pyridazine derivatives in terms of their antiproliferative effects, highlighting the importance of structural modifications in enhancing biological activity .
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-7-8-18(24)22(20-13)10-9-19-17(23)11-14-12-21(2)16-6-4-3-5-15(14)16/h3-8,12H,9-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPKPXLNFMYXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.